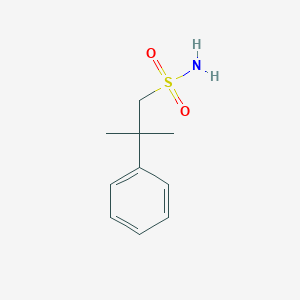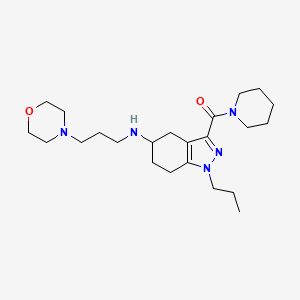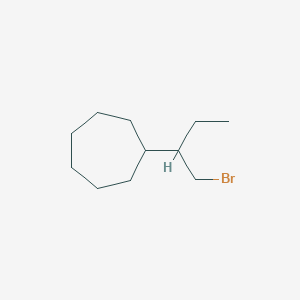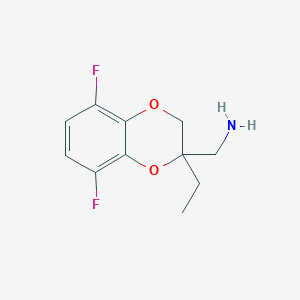![molecular formula C10H18N2O5 B13199486 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a synthetic compound with a molecular formula of C10H18N2O5 and a molecular weight of 246.26 g/mol . This compound is primarily used in research settings and is known for its unique structural features, including an azetidine ring and an aminooxy group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the azetidine ring . The aminooxy group is then introduced through a nucleophilic substitution reaction . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial-grade solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminooxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted azetidines .
Applications De Recherche Scientifique
2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, thereby inhibiting enzymes that rely on these functional groups . This interaction can disrupt biochemical pathways and is the basis for its use as an enzyme inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: Similar in structure but lacks the aminooxy group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains a selenazole ring instead of an aminooxy group.
Uniqueness
The presence of the aminooxy group in 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid makes it unique compared to other similar compounds. This functional group allows for specific interactions with carbonyl-containing compounds, enhancing its utility in biochemical research and drug development .
Propriétés
Formule moléculaire |
C10H18N2O5 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-[3-aminooxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O5/c1-9(2,3)16-8(15)12-5-10(6-12,17-11)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14) |
Clé InChI |
HFLULFXGZPWXED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

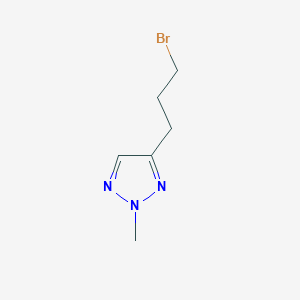
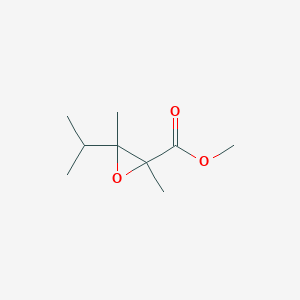
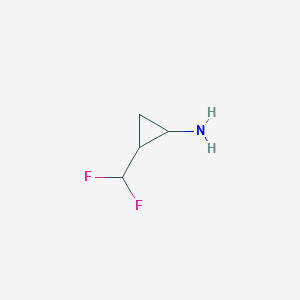
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

